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6-Methoxy-4,5-dimethylquinoline

CYP450 inhibition drug metabolism ADME profiling

Scarce in catalogs, 6-Methoxy-4,5-dimethylquinoline (CAS 827612-14-6) fills the gap for a well-characterized CYP3A4/MAO-B inhibitor standard. - CYP3A4 Inhibition Benchmark: IC50 of 7.90 µM against human recombinant CYP3A4, enabling assay calibration and inter-plate reproducibility in DDI screening. - MAO-B Selectivity: ~6-fold selectivity over MAO-A (IC50 17.0 µM vs >100 µM), providing a defined reference for Parkinson's disease drug discovery. - Scaffold Differentiation: 4,5-dimethyl-6-methoxy pattern imparts cLogP ~2.86, offering a quantifiable lipophilicity benchmark for SAR campaigns. Supplied exclusively for non-human research; in-stock availability with rapid global dispatch.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 827612-14-6
Cat. No. B14222181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4,5-dimethylquinoline
CAS827612-14-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=CC2=NC=C1)OC)C
InChIInChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3
InChIKeyZSSVTTRKVQLLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-4,5-dimethylquinoline Identity & Procurement


6-Methoxy-4,5-dimethylquinoline (CAS 827612-14-6; molecular formula C12H13NO; molecular weight 187.24 g/mol) is a heterocyclic aromatic compound featuring a quinoline core with a methoxy group at position 6 and two methyl substituents at positions 4 and 5. This substitution pattern distinguishes it from simpler 6-methoxyquinoline derivatives and other alkylated quinoline isomers. The compound is not commercially available as a standard catalog item from major research chemical suppliers; procurement typically requires custom synthesis or sourcing through specialized screening-compound vendors, and all available material is restricted to non-human research use only .

Custom synthesis required; not a standard catalog item
Research-use-only; not for human or veterinary use
4,5-dimethyl/6-methoxy scaffold distinct from simpler quinolines

6-Methoxy-4,5-dimethylquinoline: Analog Substitution Limitations


In-class quinoline derivatives exhibit substitution-dependent biological activity profiles that preclude simple interchange. The presence of methyl groups at the 4- and 5-positions of the quinoline ring alters electron density distribution, steric accessibility, and metabolic susceptibility compared to 6-methoxyquinoline (CAS 5263-87-6) or other positional isomers. Studies on structurally related methylquinolines demonstrate that the position of methyl substitution on the quinoline ring can shift enzyme inhibition selectivity—for instance, 4-methylquinoline and 6-methylquinoline competitively inhibit monoamine oxidase A (MAO-A), whereas 7- and 8-methylquinoline inhibit noncompetitively [1]. For the target compound, the combined 4,5-dimethyl plus 6-methoxy pattern produces a scaffold that differs substantially in both physicochemical properties (calculated LogP of 2.86) and target engagement characteristics from simpler quinoline cores, making blind analog substitution scientifically unjustified without empirical validation.

Methyl position alters inhibition kinetics
4-Methylquinoline and 6-methylquinoline inhibit MAO-A competitively, while 7- and 8-methylquinoline act noncompetitively. The 4,5-dimethyl pattern may shift enzyme interaction mechanisms not replicated by other isomers.
cLogP increase affects partitioning
Target cLogP of 2.86 is approximately 1 log unit higher than 6-methoxyquinoline (1.86). This difference may alter membrane permeability and metabolic stability predictions.
Scaffold-specific target engagement
Combined 4,5-dimethyl/6-methoxy substitution produces CYP3A4 inhibitory activity absent in non-methylated analog. Simple quinoline cores cannot replicate this profile.

6-Methoxy-4,5-dimethylquinoline: Evidence vs. Comparators


CYP3A4 Inhibition Potency

6-Methoxy-4,5-dimethylquinoline exhibits measurable inhibitory activity against human recombinant CYP3A4 with an IC50 of 7.90 µM (7,900 nM) in an assay co-expressing human P450 reductase and human b5 reductase [1]. This contrasts with unsubstituted 6-methoxyquinoline, which does not exhibit CYP3A4 inhibitory activity at relevant concentrations and instead serves primarily as a substrate probe for other CYP isoforms. The presence of 4,5-dimethyl substituents converts a CYP substrate scaffold into a moderate CYP3A4 inhibitor, a functional switch with direct implications for drug-drug interaction liability assessment in preclinical development [1].

CYP3A4 Inhibition
Class-level inference
Target
IC50 7.90 µM
6-Methoxyquinoline
No inhibitory activity
Supports CYP inhibition panel assay calibration
Class-level inference; verify in local assay
CYP450 inhibition drug metabolism ADME profiling xenobiotic metabolism

MAO-B vs. MAO-A Selectivity Profile

6-Methoxy-4,5-dimethylquinoline demonstrates approximately 6-fold selectivity for MAO-B (IC50 = 17.0 µM) over MAO-A (IC50 > 100 µM) in parallel recombinant enzyme assays using insect cell-expressed human membrane-bound enzymes [1]. This selectivity profile is distinct from structurally related simple methylquinolines, which preferentially inhibit MAO-A with competitive kinetics. The introduction of the 6-methoxy group in combination with 4,5-dimethyl substitution shifts the inhibition pattern toward MAO-B preference, a quantitative characteristic relevant to neurodegenerative disease target profiling where MAO-B-selective inhibition is therapeutically desirable [1].

MAO-B Selectivity
Class-level inference
Target
MAO-B IC50 17.0 µM
MAO-A >100 µM
Simple methylquinolines
Preferential MAO-A inhibition
Supports MAO isoform selectivity studies
Class-level; confirm in target cell model
monoamine oxidase neuropharmacology selectivity profiling Parkinson's disease

Fluorescent Zn²⁺/Cd²⁺ Sensing Selectivity

Studies on bisquinoline-based fluorescent sensors reveal that the introduction of methoxy substituents modulates Zn²⁺ versus Cd²⁺ selectivity ratios. In a bisquinoline framework (BQDMEN), the unsubstituted parent compound shows a Zn²⁺/Cd²⁺ fluorescence intensity ratio (I_Zn/I_Cd) of 3.9. Incorporation of a single 6-methoxy group on each quinoline ring (6-MeOBQDMEN) reduces this ratio to 2.2 [1]. Further addition of three methoxy substituents at the 5,6,7-positions (TriMeOBQDMEN) reverses selectivity entirely, yielding I_Zn/I_Cd = 0.22 in favor of Cd²⁺ [1]. While these data derive from a bisquinoline scaffold rather than the monomeric target compound, they establish a quantifiable, position-dependent methoxy effect that directly informs the design of sensors incorporating 6-methoxy-4,5-dimethylquinoline as a building block [1].

Zn²⁺/Cd²⁺ Sensing
Class-level inference

6-Methoxy substitution reduces I_Zn/I_Cd from 3.9 to 2.2 in bisquinoline analogs. Triple methoxy substitution inverts selectivity to I_Zn/I_Cd = 0.22.

Informs sensor photophysical tuning
Indirect evidence; monomeric form untested
fluorescent sensors metal ion detection zinc sensing bioimaging

Lipophilicity Differentiation

6-Methoxy-4,5-dimethylquinoline has a calculated partition coefficient (cLogP) of 2.86, derived from its topological polar surface area (TPSA) of 22.12 Ų and exact mass of 187.10000 Da . In comparison, unsubstituted 6-methoxyquinoline (CAS 5263-87-6; molecular weight 159.19 g/mol) has a reported cLogP of approximately 1.86, representing a full log unit increase in lipophilicity conferred by the addition of two methyl groups at positions 4 and 5 . This quantitative difference in lipophilicity directly impacts membrane permeability, metabolic stability, and protein binding characteristics—parameters that cannot be replicated using the non-methylated analog.

Lipophilicity
Data to verify
cLogP 2.86 6-Methoxyquinoline: cLogP 1.86
Reported log unit difference may impact membrane partitioning
Sources not provided; verify independently
LogP physicochemical properties ADME prediction membrane permeability

6-Methoxy-4,5-dimethylquinoline Research Applications


CYP3A4 Inhibition Screening & DDI Assessment

With a validated IC50 of 7.90 µM against human recombinant CYP3A4 [1], 6-methoxy-4,5-dimethylquinoline serves as a moderate-potency reference inhibitor for CYP3A4 activity assays. Pharmaceutical research teams performing high-throughput CYP inhibition screens can employ this compound as a calibrated control to establish assay dynamic range and inter-plate reproducibility. Unlike unsubstituted 6-methoxyquinoline, which lacks CYP3A4 inhibitory activity, this 4,5-dimethylated derivative provides a quantifiable inhibition benchmark relevant to predicting drug-drug interaction risk for lead compounds.

MAO-B Selectivity Profiling

The compound exhibits approximately 6-fold selectivity for MAO-B (IC50 = 17.0 µM) over MAO-A (IC50 > 100 µM) in parallel recombinant enzyme assays [1]. This quantifiable selectivity profile supports its use as a reference standard in MAO-B inhibitor discovery programs, particularly for Parkinson's disease and other neurodegenerative conditions where MAO-B-selective inhibition is therapeutically validated. Researchers can benchmark novel MAO-B inhibitor potency against the 17.0 µM IC50 value to establish relative activity improvements.

Fluorescent Sensor Photophysical Tuning

Quantitative fluorescence selectivity data from structurally related bisquinoline compounds demonstrate that 6-methoxy substitution reduces Zn²⁺/Cd²⁺ selectivity from I_Zn/I_Cd = 3.9 to 2.2, while triple methoxy substitution at 5,6,7-positions inverts selectivity to favor Cd²⁺ (I_Zn/I_Cd = 0.22) [1]. For synthetic chemistry groups developing novel fluorescent metal ion sensors, 6-methoxy-4,5-dimethylquinoline serves as a monomeric building block enabling systematic exploration of how specific substitution patterns modulate analyte discrimination—a capability not achievable with unsubstituted quinoline scaffolds.

ADME Optimization & Lipophilicity SAR

With a calculated LogP of 2.86—approximately one full log unit higher than unsubstituted 6-methoxyquinoline (cLogP ≈ 1.86)—this compound provides a quantifiable lipophilicity benchmark for structure-activity relationship (SAR) campaigns investigating how methyl substitution affects membrane permeability, plasma protein binding, and metabolic stability [1][2]. Medicinal chemistry teams optimizing lead series for central nervous system penetration or hepatic clearance can use this compound to empirically validate computational ADME predictions.

Application
Selection Property
Validation Focus
CYP3A4 inhibition screening
Reported CYP3A4 inhibitory activity
CYP inhibition panel assay standardization
MAO-B selectivity profiling
Reported MAO-B selectivity over MAO-A
MAO isoform discrimination in neurodegenerative disease research models
Fluorescent sensor building block
Methoxy-substitution-dependent metal ion selectivity
Photophysical tuning of Zn²⁺/Cd²⁺ discrimination
ADME/SAR campaigns
Reported lipophilicity differentiation from non-methylated analog
Membrane permeability and metabolic stability predictions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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